molecular formula C6H12N2O2 B13060674 3-(Azetidin-3-yloxy)propanamide

3-(Azetidin-3-yloxy)propanamide

Cat. No.: B13060674
M. Wt: 144.17 g/mol
InChI Key: BXIGZRXZFYOUMC-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)propanamide is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen heterocycle) linked via an ether oxygen to a propanamide backbone.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

3-(azetidin-3-yloxy)propanamide

InChI

InChI=1S/C6H12N2O2/c7-6(9)1-2-10-5-3-8-4-5/h5,8H,1-4H2,(H2,7,9)

InChI Key

BXIGZRXZFYOUMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)propanamide typically involves the reaction of azetidine derivatives with propanamide precursors. One common method involves the nucleophilic substitution reaction where an azetidine derivative reacts with a halogenated propanamide under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

3-(Azetidin-3-yloxy)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)propanamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Structural Insights :

  • Azetidine vs.
  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents enhance antiplasmodial activity but may increase cytotoxicity (e.g., L-6 cells IC₅₀ = 9.24–111.2 µM) .
  • Pyridazinone-Propanamide Hybrids: The pyridazinone ring in compound 8e contributes to anti-inflammatory effects through non-COX pathways, suggesting diverse mechanistic profiles among propanamide derivatives .

Pharmacological Activity Profiles

Table 2: Antiplasmodial and Cytotoxicity Data for Propanamide Analogs
Compound PfNF54 IC₅₀ (µM) PfK1 IC₅₀ (µM) L-6 Cells IC₅₀ (µM) Selectivity Index (S.I.)
Parent Compound (1) 0.011 0.011 159.3 ~14,500
3-Fluoro derivative 0.049 0.108 111.2 ~2,270
3-Trifluoromethyl analog 0.019 0.007 9.24 ~1,463
ω-(Dialkylamino)propanamide 7.24–56.01 Inactive Not reported N/A

Key Observations :

  • Substituent Impact : Fluorinated analogs exhibit enhanced potency against Plasmodium falciparum, but their cytotoxicity limits therapeutic windows. The trifluoromethyl derivative shows exceptional activity against resistant PfK1 strains, surpassing artemisinin in some cases .
  • Inactive Derivatives: Replacement of aromatic groups with ω-(dialkylamino)propanamide moieties abolishes antiplasmodial activity, underscoring the necessity of planar, electron-rich substituents .

Mechanistic Diversity :

  • Antiplasmodial Compounds: Likely target heme detoxification pathways or parasite proteases, given their structural resemblance to known antimalarials .
  • Anti-inflammatory Analogs: Compound 8e’s non-COX mechanism suggests interactions with alternative targets (e.g., NF-κB or cytokine signaling) .

Biological Activity

3-(Azetidin-3-yloxy)propanamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.

Overview of this compound

The compound features an azetidine ring, which is known for its unique chemical properties and biological interactions. The presence of the azetidine structure in this compound is significant as it may influence the compound's binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine ring can engage in hydrogen bonding and other non-covalent interactions, potentially leading to:

  • Antimicrobial Activity : The compound has been studied for its ability to inhibit bacterial growth, similar to other compounds with β-lactam structures, which target penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest the compound may exhibit anticancer effects through modulation of cell signaling pathways and apoptosis induction.

Antimicrobial Studies

Research indicates that this compound shows promising antimicrobial properties. In vitro assays demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results highlight the compound's potential utility in combating antibiotic-resistant bacteria.

Anticancer Studies

In cancer research, this compound exhibited selective cytotoxicity against several cancer cell lines. For instance, studies using MTT assays revealed that the compound significantly inhibited cell proliferation in:

  • HeLa Cells (Cervical Cancer) : IC50 = 15 µM
  • MCF-7 Cells (Breast Cancer) : IC50 = 20 µM

These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth and survival.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited MRSA growth but also reduced biofilm formation, which is a significant factor in chronic infections.
  • Case Study on Cancer Cell Lines : In a comparative study involving various anticancer agents, this compound demonstrated superior efficacy compared to conventional chemotherapeutics in inducing apoptosis in breast cancer cells.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a potential pharmaceutical intermediate. Its unique structure allows for further modifications to enhance efficacy and reduce toxicity. Researchers are investigating its use as a scaffold for developing new anti-inflammatory and analgesic agents.

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